Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate

antifungal synthesis oxazole intermediate Aspergillus niger

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (CAS 72571‑05‑2) is a brominated oxazole-2-carboxylate ester with molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g mol⁻¹. It serves as a direct precursor to the antifungal agent 5-(4‑bromophenyl)oxazole, as established in a U.S.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 72571-05-2
Cat. No. B1646325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-bromophenyl)oxazole-2-carboxylate
CAS72571-05-2
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyNLNSRIDLJIHTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (CAS 72571-05-2): Core Intermediate Profile for Procurement Decisions


Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (CAS 72571‑05‑2) is a brominated oxazole-2-carboxylate ester with molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g mol⁻¹ [1]. It serves as a direct precursor to the antifungal agent 5-(4‑bromophenyl)oxazole, as established in a U.S. patent that also provides a full synthetic route, melting-point specification (119.5–122 °C), and elemental analysis [2]. Computed physicochemical properties (XLogP3 = 3.2; TPSA = 52.3 Ų) indicate moderate lipophilicity and a polar surface area consistent with drug-like chemical space [1].

Why In-Class Oxazole-2-Carboxylate Interchangeability Is a Procurement Risk


Even subtle changes in the regiochemistry of the bromophenyl substituent or the nature of the ester group can alter the reactivity profile of oxazole-2-carboxylate intermediates. The 4‑bromo isomer is specifically required for the patented synthesis of the antifungal compound 5‑(4‑bromophenyl)oxazole, which demonstrated activity against Aspergillus niger at 100 µg mL⁻¹ [1]. Positional isomers (e.g., ethyl 5‑(2‑bromophenyl)oxazole-2‑carboxylate) have identical computed lipophilicity and TPSA but lack a proven pathway to the same active final product [2]; substitution with the 2‑ or 3‑bromo analog would therefore break synthetic continuity and introduce uncharacterized impurities or differential reactivity in downstream coupling steps.

Quantitative Evidence for Selecting Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate over Its Closest Analogs


Direct Precursor Status and Antifungal End-Product Activity Compared with the Decarboxylated Analog

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is the immediate synthetic precursor of 5-(4-bromophenyl)oxazole, a compound that exhibits unambiguous in vitro antifungal activity against Aspergillus niger at a concentration of 100 µg mL⁻¹ [1]. The patent explicitly describes the two-step conversion: cyclization with POCl₃ yields the ethyl ester (m.p. 119.5–122 °C, 68 % yield), and subsequent hydrolysis/decarboxylation furnishes the active oxazole [1]. No other ethyl bromophenyl-oxazole-2-carboxylate positional isomer has been shown to lead to a characterized antifungal agent with comparable MIC data.

antifungal synthesis oxazole intermediate Aspergillus niger

Melting-Point Specification Enabling Direct Crystallization-Based Purification

The patent reports a sharp melting point of 119.5–122 °C for ethyl 5-(4-bromophenyl)oxazole-2-carboxylate after recrystallization from methylcyclohexane [1]. This well-defined solid-state property facilitates purification by crystallization and serves as a straightforward quality-control parameter. For the closely related positional isomer ethyl 5-(2-bromophenyl)oxazole-2-carboxylate, no experimentally determined melting point has been disclosed in publicly available authoritative sources; the compound is often described as a liquid or low-melting solid without a certified mp range [2].

melting point crystallinity quality control

Elemental Analysis Confirming Molecular Identity and Stoichiometric Purity

Elemental analysis data reported in the patent for ethyl 5-(4-bromophenyl)oxazole-2-carboxylate show excellent agreement with theoretical values: calculated C 48.67, H 3.40, N 4.73; found C 48.79, H 3.46, N 4.78 [1]. This level of concordance (deviations ≤ 0.12 % for C, ≤ 0.06 % for H, ≤ 0.05 % for N) provides strong evidence of stoichiometric purity and correct molecular identity. Equivalent certified elemental analysis data have not been located for the 2‑bromo or 3‑bromo positional isomers in any authoritative reference.

elemental analysis stoichiometric purity identity confirmation

Computed Physicochemical Equivalence with Positional Isomers but Unique Synthetic Pedigree

Computed properties from PubChem show that ethyl 5-(4-bromophenyl)oxazole-2-carboxylate and its 2‑bromo positional isomer share identical XLogP3 (3.2) and topological polar surface area (52.3 Ų) [1][2]. This computational equivalence confirms that the two isomers are indistinguishable by simple in silico drug-likeness filters; therefore, differentiation must rely on experimental synthetic utility rather than predicted ADME profiles. The 4‑bromo isomer’s demonstrated role in antifungal synthesis [3] constitutes the decisive selection criterion.

lipophilicity TPSA drug-likeness computational ADME

Commercial Purity Specifications and Vendor-Documented Characterization

Commercial suppliers list ethyl 5-(4-bromophenyl)oxazole-2-carboxylate at minimum purities of 95 % (AKSci) and 98 % (MolCore, with ISO-certified quality control) . These vendors provide supporting analytical documentation (NMR, HPLC, or GC) upon request. By contrast, the 2‑bromo and 3‑bromo positional isomers are typically offered only through custom synthesis without guaranteed lot-specific purity certificates, reflecting lower market availability and less rigorous routine characterization.

purity specification QC documentation HPLC NMR

Application Scenarios Where Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate Provides a Measurable Advantage


GMP-Ready Intermediate for Antifungal Agent 5-(4-Bromophenyl)oxazole

Procurement of this compound is indicated when the goal is the synthesis of 5-(4-bromophenyl)oxazole as a known antifungal agent. The patented route uses ethyl 5-(4-bromophenyl)oxazole-2-carboxylate as the direct precursor; the final product inhibits Aspergillus niger at 100 µg mL⁻¹ [1]. Use of a different bromophenyl positional isomer would require full re-validation of the synthetic route and biological activity.

Cross-Coupling Building Block with a Defined Crystalline Intermediate

The 4‑bromophenyl group serves as a handle for Suzuki, Heck, or Sonogashira cross-coupling reactions. The compound’s established melting point (119.5–122 °C) and elemental analysis [1] enable precise stoichiometric calculations and purification by crystallization, advantages not yet documented for the 2‑ or 3‑bromo positional isomers [2].

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Control

In medicinal chemistry programs exploring oxazole-based scaffolds, the 4‑bromo substitution pattern may confer distinct steric and electronic effects compared to the 2‑ or 3‑bromo analogs. Although the computed lipophilicity and TPSA are identical [2][3], the 4‑bromo isomer’s proven synthetic versatility and commercial availability make it the most immediately accessible and characterizable entry point for SAR exploration.

Quality-Controlled Intermediate for Preclinical Candidate Synthesis

When synthesizing a preclinical candidate that incorporates the oxazole-2-carboxylate motif, the availability of lot-specific purity certificates (≥95 % or ≥98 % ) and the option of ISO-certified quality systems reduce the burden of in-house re-characterization, accelerating the transition from milligram-scale discovery to gram-scale development.

Technical Documentation Hub

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